molecular formula C17H15BrN2OS B14554823 4-{2-[(2-Bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline CAS No. 62178-23-8

4-{2-[(2-Bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline

Cat. No.: B14554823
CAS No.: 62178-23-8
M. Wt: 375.3 g/mol
InChI Key: VDQMTPKPHBIXED-UHFFFAOYSA-N
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Description

4-{2-[(2-Bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2-Bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline typically involves multiple steps. One common method starts with the preparation of 2-bromo-4-methylphenol, which is then reacted with thionyl chloride to form 2-bromo-4-methylphenyl chloride. This intermediate is further reacted with sodium thiocyanate to produce 2-bromo-4-methylphenyl thiocyanate. The thiocyanate is then cyclized with aniline to form the thiazole ring, resulting in the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2-Bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

4-{2-[(2-Bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{2-[(2-Bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylphenol: A precursor in the synthesis of the target compound.

    2-Bromo-4-methylpropiophenone: Another brominated compound with similar reactivity.

    2-Bromo-4-methylbenzaldehyde: Shares the brominated aromatic ring structure.

Uniqueness

4-{2-[(2-Bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline is unique due to its combination of a brominated phenoxy group and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62178-23-8

Molecular Formula

C17H15BrN2OS

Molecular Weight

375.3 g/mol

IUPAC Name

4-[2-[(2-bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl]aniline

InChI

InChI=1S/C17H15BrN2OS/c1-11-2-7-16(14(18)8-11)21-9-17-20-15(10-22-17)12-3-5-13(19)6-4-12/h2-8,10H,9,19H2,1H3

InChI Key

VDQMTPKPHBIXED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC(=CS2)C3=CC=C(C=C3)N)Br

Origin of Product

United States

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